![molecular formula C19H24N4 B2877461 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890618-59-4](/img/structure/B2877461.png)
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C19H24N4 . It’s a part of the pyrazolo[1,5-a]pyrimidine family .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The molecule also contains two methyl groups at positions 5 and 6, a pentyl group attached to the nitrogen atom, and a phenyl group at position 3 .Scientific Research Applications
Enzymatic Inhibition and Antihypertensive Activity
Research into related pyrazolopyrimidine derivatives has shown their potential as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase, with implications for enzymatic and cellular activity. These compounds have been evaluated for their oral antihypertensive activity in vivo, suggesting a role in cardiovascular research and therapy. The study highlights the necessity of specific substitutions for activity, such as a n-propoxy group at the 2-position of the phenyl ring, pointing towards a precise structural-activity relationship critical for their pharmacological effects (Dumaitre & Dodic, 1996).
Synthesis of Pyrazolopyrimidine Derivatives
Advancements in the synthesis of pyrazolopyrimidine derivatives, including 5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been explored through various chemical methods. Techniques such as ultrasound irradiation in aqueous media have been developed to facilitate the efficient and regioselective synthesis of these compounds, underscoring the versatility and potential of pyrazolopyrimidines in medicinal chemistry and drug development (Kaping, Helissey, & Vishwakarma, 2020).
Anticancer and Anti-inflammatory Properties
The exploration of novel pyrazolopyrimidines derivatives has identified these compounds as promising candidates for anticancer and anti-inflammatory therapies. Specific derivatives have shown significant in vitro cytotoxicity against cancer cell lines and inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory process. This suggests a dual therapeutic potential of pyrazolopyrimidines in cancer and inflammatory diseases, highlighting their importance in the development of new pharmacological agents (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial properties of pyrazolopyrimidine derivatives have been investigated, with some compounds displaying significant antibacterial activity. This suggests their potential utility in addressing antibiotic resistance and the development of new antimicrobial agents. The structural diversity of pyrazolopyrimidines allows for the exploration of various derivatives to optimize antimicrobial efficacy and minimize adverse effects, contributing to the field of infectious disease research (Rahmouni, Romdhane, Ben Said, Majouli, & Jannet, 2014).
Future Directions
The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its physical and chemical properties. As a pyrazolo[1,5-a]pyrimidine derivative, it could be of interest in the development of new therapeutic agents .
properties
IUPAC Name |
5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-4-5-9-12-20-18-14(2)15(3)22-19-17(13-21-23(18)19)16-10-7-6-8-11-16/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOAASYRUSLAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=C(C(=NC2=C(C=NN21)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2877378.png)
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)
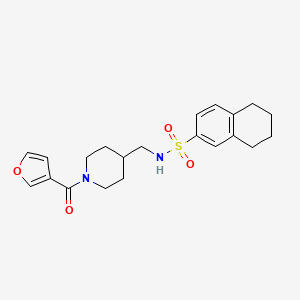
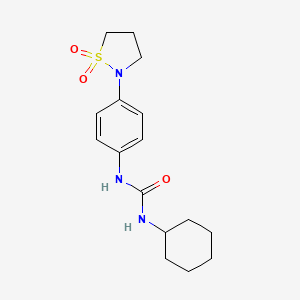
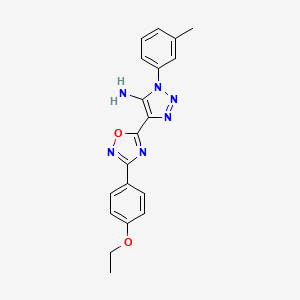
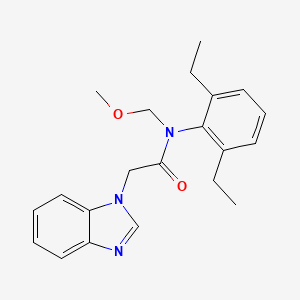
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2877389.png)
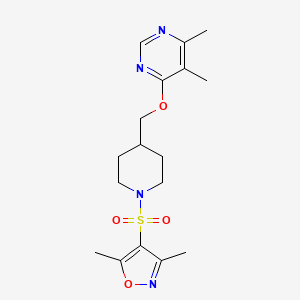
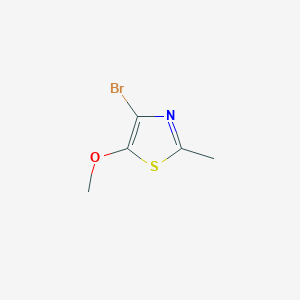
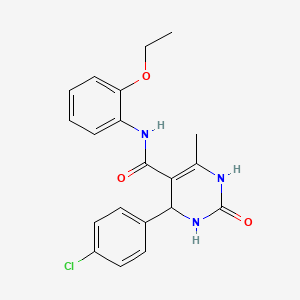
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2877396.png)
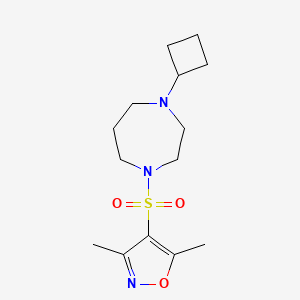
![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)
